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Elraglusib (9-ING-41), a potent and selective small-molecule inhibitor of Glycogen Synthase

Kinase-3 Beta (GSK-3β), is an investigational drug showing promise in the treatment of various

advanced and refractory cancers.[1] GSK-3β is a critical enzyme involved in numerous cellular

processes that, when dysregulated, can promote tumor growth, survival, and resistance to

conventional therapies.[2][3] This guide provides a detailed comparison of Elraglusib

administered as a monotherapy versus its use in combination with standard chemotherapy,

supported by the latest preclinical and clinical experimental data.

Mechanism of Action: A Dual Approach to Cancer
Therapy
Elraglusib's primary mechanism of action is the inhibition of GSK-3β, a kinase that influences

multiple oncogenic pathways.[2] By blocking GSK-3β, Elraglusib can disrupt key tumor survival

mechanisms, including NF-κB and c-Myc signaling, thereby sensitizing cancer cells to

apoptosis.[2][4] Preclinical studies have demonstrated that this inhibition can overcome

chemoresistance and potentiate the effects of cytotoxic agents.[2]

Recent research has also uncovered a secondary mechanism: Elraglusib can act as a direct

microtubule destabilizer, leading to mitotic arrest, DNA damage, and apoptosis, independent of

its GSK3-inhibitory function.[5] This dual activity helps explain its broad pan-cancer efficacy.[5]

Furthermore, Elraglusib exhibits significant immunomodulatory effects, including the
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downregulation of immune checkpoint molecules like PD-1, TIGIT, and LAG-3, and the

enhancement of CD8+ T cell activity, suggesting a role in boosting anti-tumor immunity.[6][7][8]
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Caption: Elraglusib's multifaceted mechanism of action.

Preclinical Evidence
Extensive preclinical research has provided a strong rationale for evaluating Elraglusib in

clinical settings. In various animal models, Elraglusib has demonstrated significant anti-tumor

activity, both alone and in combination with chemotherapy. For instance, in models of
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pancreatic cancer, Elraglusib enhanced the anti-tumor effects of gemcitabine, nab-paclitaxel,

and irinotecan.[2] Similarly, in a B16 metastatic melanoma mouse model, Elraglusib not only

suppressed tumor growth as a single agent but also showed a synergistic effect when

administered sequentially with an anti-PD-1 antibody, leading to the shrinkage of CNS

metastases.[2][7]

Cancer Model Treatment Key Finding Reference

Pancreatic Cancer

(Xenograft)

Elraglusib +

Gemcitabine

Enhanced tumor

growth inhibition and

regression compared

to either agent alone.

[4]

Melanoma (B16

Mouse Model)

Elraglusib

Monotherapy

Suppressive effect on

tumor growth.
[7]

Melanoma (B16

Mouse Model)

Elraglusib + anti-PD-1

mAb

Synergistic and

enhanced anti-tumor

effect, especially with

sequential therapy.

[7]

Colorectal Cancer

(Murine Model)

Elraglusib + anti-PD-

L1

Synergistic activity;

responders showed

increased tumor-

infiltrating T-cells.

[9]

Various Cancers (In

vivo)

Elraglusib

Monotherapy

Demonstrated anti-

tumor activity across a

spectrum of human

cancers.

[2]

Clinical Evaluation: The Actuate-1801 Trial
The primary source of clinical data for this comparison is the multi-part Phase 1/2 Actuate-1801

(NCT03678883) study, which evaluated the safety and efficacy of Elraglusib as a monotherapy

and in combination with various chemotherapy regimens in patients with advanced

malignancies.[2][10]
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Actuate-1801 Clinical Trial Workflow
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Caption: Simplified workflow of the Actuate-1801 Phase 1/2 trial.

Experimental Protocol Overview: Actuate-1801 Study
Study Design: A Phase 1/2, open-label, multicenter trial.

Part 1 (Monotherapy): Patients (n=67) with relapsed/refractory advanced solid tumors or

hematologic malignancies received Elraglusib intravenously twice weekly in 3-week cycles in

a dose-escalation design.[10][11]

Part 2 (Combination): Patients (n=171) received Elraglusib in a dose-escalation design

combined with one of eight standard chemotherapy regimens, including gemcitabine/nab-

paclitaxel (GnP), for which they had been previously treated.[10][12]

Randomized Phase 2 (Pancreatic Cancer): Based on promising signals, the study advanced

to a randomized evaluation of Elraglusib plus GnP versus GnP alone in previously untreated

patients with metastatic pancreatic ductal adenocarcinoma (mPDAC).[13][14]

Response Evaluation: Clinical outcomes were assessed using standard criteria (e.g.,

RECIST for solid tumors) and included Overall Response Rate (ORR), Progression-Free

Survival (PFS), and Overall Survival (OS).[2]

Elraglusib as Monotherapy: Clinical Outcomes
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In the monotherapy arm of the Phase 1 trial, Elraglusib demonstrated a favorable safety profile

and modest single-agent activity in a heavily pre-treated patient population.[2][10]

Metric Result (N=67 Patients) Reference

Objective Response Rate

(ORR)

3.2% (1 Complete Response

in melanoma, 1 Partial

Response in T-cell

leukemia/lymphoma)

[2][15]

Median Progression-Free

Survival (PFS)
1.6 months [15]

Median Overall Survival (OS) 7.7 months [15]

Median Treatment Duration 39 days [2]

Grade ≥3 Treatment-Emergent

AEs
55.2% [10][11]

Common Elraglusib-Related

AEs

Transient visual changes,

fatigue, catheter blockages.
[10][11]

Elraglusib in Combination with Chemotherapy: Clinical
Outcomes
The combination of Elraglusib with chemotherapy showed enhanced clinical benefit and

manageable toxicity. The most robust data comes from the cohort of patients with metastatic

pancreatic cancer receiving Elraglusib with gemcitabine and nab-paclitaxel (GnP).

Phase 1 Combination Arm (All Cancers) In Part 2 of the initial study, seven partial responses

were observed across various tumor types. The median PFS was 2.1 months and the median

OS was 6.9 months.[2][10]

Randomized Phase 2 (Metastatic Pancreatic Cancer: Elraglusib + GnP vs. GnP Alone) Interim

and topline results from the randomized portion of the trial demonstrated a statistically

significant improvement in survival for the combination arm.[13][14][16]
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Metric Elraglusib + GnP GnP Alone Reference

Median Overall

Survival (OS)
10.1 months 7.2 months [16]

Hazard Ratio for

Death (HR)

0.63 (37% reduced

risk of death)
- [16]

12-Month Survival

Rate
44.1% 22.3% [16]

18-Month Survival

Rate
19.7% 4.4% [16]

24-Month Survival

Rate
13.8% 0% [16]

Median Progression-

Free Survival (PFS)
5.6 months 5.1 months [16]

Objective Response

Rate (ORR)
29.0% 21.8% [16]

Grade ≥3 Treatment-

Emergent AEs

Similar rates to GnP

alone, with

manageable

increases in

neutropenia.

~56.4% (Serious

TEAEs)
[16]

Key Elraglusib-

Related AEs

Low-grade, transient

visual disturbances

(67.7% vs 9.0% for

GnP alone).

- [16]

Comparative Summary and Conclusion
The available data clearly indicates that while Elraglusib has a favorable safety profile and

shows signs of single-agent activity, its clinical potential is significantly enhanced when

combined with standard chemotherapy.
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Monotherapy

Combination with Chemotherapy

Elraglusib Treatment Strategy Comparison

Efficacy:
- Modest activity
- ORR: ~3.2%
- Limited PFS

Conclusion:
Combination therapy demonstrates

superior clinical benefit over monotherapy,
supporting further development in this setting.
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Caption: Logical comparison of Elraglusib treatment strategies.

In conclusion, Elraglusib demonstrates a favorable toxicity profile both as a single agent and in

combination with chemotherapy.[2][10] As a monotherapy, it provides modest clinical benefit in

heavily pre-treated patients. However, when combined with cytotoxic chemotherapy,

particularly in metastatic pancreatic cancer, Elraglusib leads to a statistically significant and

clinically meaningful improvement in overall survival and other efficacy endpoints.[14][16]

These results strongly support the continued clinical evaluation of Elraglusib as a

chemosensitizing and immunomodulatory agent in combination regimens for the treatment of

advanced cancers.[2][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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